Methyltetrazine-PEG8-NHS ester
Overview
Description
Methyltetrazine-PEG8-NHS ester is a PEG Linker.
Scientific Research Applications
Bioconjugation and Drug Delivery
Methyltetrazine-PEG8-NHS ester plays a crucial role in enhancing the solubility, stability, and bioavailability of therapeutic agents. The compound is used to attach PEG chains to active pharmaceutical ingredients, a process known as PEGylation. This modification can significantly reduce the immunogenicity of biopharmaceuticals, extending their circulation time in the bloodstream and improving therapeutic outcomes. Crafts et al. (2016) highlighted the importance of PEGylation reagents, like this compound, in improving drug efficacy and reducing adverse immune reactions (Crafts, Bailey, Plante, & Acworth, 2016).
Biomedical Engineering
In the realm of biomedical engineering, this compound is instrumental in developing hydrogel-based drug delivery systems. Gong et al. (2017) successfully developed an injectable hydrogel using PEG modified with NHS-activated esters, demonstrating the hydrogel's potential in controlled drug release and stimuli-responsive drug delivery systems (Gong, Shan, Li, & Wu, 2017). Such hydrogels can be engineered to respond to various biological stimuli, such as changes in pH or redox conditions, enabling targeted and controlled release of therapeutic agents.
Surface Modification and Biomaterials
The compound is also used for the surface modification of biomaterials to improve their biocompatibility and functionality. For instance, Zhang et al. (2017) described a method for covalently bonding poly(ethylene glycol) monomethacrylate (P(PEGMA)) on the surface of silicon quantum dots, enhancing the density of hydroxyls on the surface for further bioconjugation applications. This modification technique is critical for creating biocompatible surfaces that can interact beneficially with biological environments (Zhang, Kuai, Cheng, Liu, & Ma, 2017).
Therapeutic Applications
Beyond drug delivery, this compound is utilized in designing therapeutic molecules and biomaterials. For example, Boerman et al. (2017) developed a synthetic, nonbioactive hemostatic product by coating NHS-functional poly(2-oxazoline)s onto gelatin patches for wound sealing. This innovative application underscores the versatility of NHS-ester functionalized polymers in creating hemostatic agents that form covalent bonds with blood proteins to seal wounds effectively (Boerman, Roozen, Sánchez-Fernández, Keereweer, Félix Lanao, Bender, Hoogenboom, Leeuwenburgh, Jansen, van Goor, & van Hest, 2017).
Mechanism of Action
Target of Action
Methyltetrazine-PEG8-NHS ester is a polyethylene glycol (PEG) derivative designed as a PROTAC linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves the formation of a bridge between the E3 ubiquitin ligase and the target protein. This is achieved through the two different ligands present in the PROTAC . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By linking the target protein to an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially providing a mechanism for therapeutic intervention.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the NHS ester with primary amines . Additionally, the hydrophilic PEG spacer can reduce aggregation of labeled proteins stored in solution , potentially enhancing the stability and efficacy of the compound in biological environments.
Biochemical Analysis
Biochemical Properties
Methyltetrazine-PEG8-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The NHS ester in this compound can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic conditions to form a covalent bond .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEBYIRKMRTDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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